molecular formula C20H19FN2O2S B2785179 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865162-94-3

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2785179
CAS No.: 865162-94-3
M. Wt: 370.44
InChI Key: NWCOLGXUUQMYGO-VPRJXVDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecular architecture, which includes a fluorinated benzothiazole ring linked via a (Z)-configured imine (ylidene) to a cinnamamide tail, is designed for probing specific biological targets. Researchers utilize this family of compounds primarily in the development and study of novel enzyme inhibitors and receptor modulators. Its potential mechanism of action often involves selective binding to protein active sites through its planar, conjugated system, which can mimic natural substrates or co-factors. The 2-ethoxyethyl side chain on the nitrogen atom is a critical structural modifier that can be optimized to enhance pharmacokinetic properties, such as solubility and metabolic stability, in pre-clinical profiling . This makes the compound a valuable tool for lead optimization campaigns, structure-activity relationship (SAR) studies, and investigating new pathways in oncology and neurodegenerative disease research.

Properties

IUPAC Name

(E)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b11-8+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCOLGXUUQMYGO-DNGMVKIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₂O₁S
  • Molecular Weight : 328.41 g/mol
  • IUPAC Name : (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms for (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide include:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It might affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
  • Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in tumor cells, potentially through the activation of caspases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a related compound demonstrated selective cytotoxicity against various tumor cell lines:

CompoundCell LineIC50 (µM)
15aMDA-MB-231 (breast)32
15bSK-Hep-1 (liver)30
15cNUGC-3 (gastric)28

These findings suggest that (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide may exhibit similar or enhanced activity against tumorigenic cell lines.

Antimicrobial Properties

Benzothiazole derivatives have also shown significant antimicrobial activity. Studies indicate that compounds within this class possess broad-spectrum antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values for certain derivatives were reported as low as 50 µg/mL against various pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole compounds has been documented in several studies. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

  • In Vitro Studies : A study conducted on a series of benzothiazole derivatives showed that they effectively inhibited the growth of cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • In Vivo Studies : Animal models treated with related benzothiazole compounds exhibited significant tumor regression without notable toxicity, reinforcing the potential application of these compounds in cancer therapy.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

  • 6-Fluoro vs. 6-Trifluoromethyl: The main compound’s 6-fluoro group contrasts with 6-trifluoromethyl derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)phenylacetamides, ).
  • 3-Substituents : The 2-ethoxyethyl chain in the main compound differs from analogs like 3-(3-methylphenyl) (g) or 4-hydroxypropoxy groups (). Ethoxyethyl may improve membrane permeability compared to polar hydroxypropoxy chains .

Amide Group Variations

  • Cinnamamide vs. Acrylamides/Other Amides: The cinnamamide group (unsaturated aryl moiety) contrasts with dimethylamino-acryloyl (g) or oxazole-carboxamide () groups. Cinnamamide’s conjugated system may enhance π-π stacking interactions in biological targets compared to aliphatic or heterocyclic amides .

Q & A

Q. Table 1: Key Reaction Parameters

StepParameterOptimal Range
CyclizationTemperature60–80°C
Solvent SystemDMF/DMSO10–20 mL/mmol
PurificationEluent Ratio (EA:Hexane)1:3 → 1:1

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
Critical analytical methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Verify substituent positions and Z/E configuration via coupling constants and chemical shifts (e.g., fluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 455.2) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. Table 2: Characterization Data

TechniqueKey ObservationsPurpose
1H NMRδ 6.8–7.5 ppm (aromatic), δ 4.2 ppm (ethoxyethyl)Structural confirmation
HRMSm/z 455.1254 (calculated)Molecular formula validation
HPLCRetention time: 12.3 minPurity assessment

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in antimicrobial or anticancer activity data may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Purity Concerns: Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required for reliable bioassays) .
  • Dose-Response Relationships: Conduct EC50/IC50 studies to differentiate true activity from cytotoxicity .

Methodological Recommendations:

  • Replicate assays across independent labs.
  • Use orthogonal assays (e.g., fluorescence-based vs. resazurin viability tests).

Advanced: What strategies are recommended for elucidating the reaction mechanisms involved in the synthesis?

Answer:
Mechanistic studies require:

  • Kinetic Isotope Effects (KIE): Use deuterated reagents to identify rate-determining steps (e.g., H/D exchange at the thiazole nitrogen) .
  • Computational Modeling: Density Functional Theory (DFT) calculations to map energy barriers for cyclization .
  • Intermediate Trapping: Quench reactions at timed intervals and isolate intermediates via flash chromatography .

Example Workflow:

Perform DFT on proposed transition states.

Validate with in situ IR spectroscopy for real-time monitoring.

Basic: What are the primary biological targets or pathways investigated for this compound?

Answer:
Hypothesized targets include:

  • Enzymes: Tyrosine kinases or cytochrome P450 isoforms (due to fluorobenzo[d]thiazole moiety) .
  • Receptors: G-protein-coupled receptors (GPCRs) via cinnamamide interactions .
  • Pathways: Apoptosis induction (caspase-3/7 activation in cancer cells) .

Q. Table 3: Biological Screening Data

AssayTargetObserved Effect
MTT assayHeLa cellsIC50 = 12.3 µM
MIC testS. aureus8 µg/mL

Advanced: How should experimental designs be structured to assess structure-activity relationships (SAR) for derivatives?

Answer:
For SAR studies:

  • Systematic Substituent Variation: Modify ethoxyethyl or fluorobenzo[d]thiazole groups and test analogs.
  • In Silico Screening: Dock derivatives into target proteins (e.g., kinase homology models) using AutoDock Vina .
  • Pharmacophore Mapping: Identify critical moieties (e.g., hydrogen-bond acceptors in the thiazole ring) .

Example Design:

Synthesize 10 derivatives with varied substituents.

Test in parallel assays (e.g., enzymatic inhibition and cytotoxicity).

Correlate activity trends with computed molecular descriptors (e.g., logP, polar surface area).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.